5-bromo-4-(2-methylpropyl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1346697-38-8 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-4-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)3-8-7(9)4-10-5-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
FHPIYXTYQKZMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=NC=C1Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 2 Methylpropyl Pyrimidine
Retrosynthetic Analysis of 5-Bromo-4-(2-methylpropyl)pyrimidine
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the bonds forming the pyrimidine (B1678525) ring and the carbon-bromine bond.
A logical retrosynthetic approach would first disconnect the C-Br bond, leading to the precursor 4-(2-methylpropyl)pyrimidine. This simplifies the problem to the synthesis of the substituted pyrimidine ring. The pyrimidine ring itself can be disconnected into components suitable for a condensation reaction, a common strategy for forming heterocyclic systems. advancechemjournal.com This typically involves a 1,3-dicarbonyl compound or its equivalent and an amidine. In this case, the 2-methylpropyl group would be part of the 1,3-dicarbonyl component. This leads back to simple, readily available precursors like isovaleraldehyde (B47997) (3-methylbutanal) and a source of the pyrimidine's N-C-N fragment, such as formamide (B127407) or a related amidine.
Classical Synthetic Routes to this compound
Traditional synthetic methods provide a robust foundation for the preparation of this compound, often involving a stepwise construction of the molecule.
Cyclization Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine ring is a critical step. A common and effective method is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org For the synthesis of the 4-(2-methylpropyl)pyrimidine core, a suitable starting material would be a β-ketoester or a β-dialdehyde bearing the 2-methylpropyl (isobutyl) group.
One plausible route involves the reaction of a compound like 1,1-dimethoxy-4-methyl-2-pentanone with formamide. The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation to yield the aromatic pyrimidine ring. umich.edu The use of an iron(II) complex with a ligand like 1,10-phenanthroline (B135089) has been shown to catalyze the cyclization of ketones with amidines to form pyrimidines, offering a regioselective and operationally simple method. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| β-dicarbonyl with 2-methylpropyl group | Amidine (e.g., formamidine) | Acid or Base catalyst | 4-(2-methylpropyl)pyrimidine |
| Ketone (e.g., 4-methyl-2-pentanone) | Amidine | FeSO4·7H2O/1,10-phenanthroline, TEMPO | 4-(2-methylpropyl)pyrimidine derivative organic-chemistry.org |
Post-Cyclization Bromination Strategies at the 5-Position
Once the 4-(2-methylpropyl)pyrimidine core is synthesized, the next step is the regioselective introduction of a bromine atom at the 5-position. The pyrimidine ring is generally electron-deficient, which can make direct electrophilic aromatic substitution challenging. wikipedia.org However, the 5-position is the most susceptible to electrophilic attack. wikipedia.org
Various brominating agents can be employed for this purpose. A common method involves the use of bromine in a suitable solvent. google.com For instance, bromination can be achieved by treating the pyrimidine with bromine in the presence of a hydrogen halide salt in an inert aromatic solvent like nitrobenzene. google.com Other effective brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.gov The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and selectivity. The use of a Lewis acid catalyst can sometimes enhance the efficiency of the bromination. nih.gov
| Substrate | Brominating Agent | Conditions | Product |
| 4-(2-methylpropyl)pyrimidine | Bromine/HBr | Nitrobenzene, 125-135°C google.com | This compound |
| 4-(2-methylpropyl)pyrimidine | N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CCl4), initiator | This compound |
| 4-(2-methylpropyl)pyrimidine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvent (e.g., CH2Cl2), optional Lewis acid nih.gov | This compound |
| Pyrimidine nucleosides | Sodium monobromoisocyanurate (SMBI) | Aqueous acetonitrile (B52724) mdpi.com | 5-Bromopyrimidine (B23866) nucleosides mdpi.com |
A one-step method has also been reported for the synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde (B19672) and an amidine compound as starting materials. google.com This approach offers a more direct route to the brominated pyrimidine core.
Introduction of the 2-Methylpropyl Substituent
The introduction of the 2-methylpropyl (isobutyl) group is typically accomplished during the formation of the pyrimidine ring, as described in the cyclization section. The substituent is incorporated into one of the precursors, usually the β-dicarbonyl compound.
Alternatively, though less common for this specific compound, cross-coupling reactions could potentially be employed to introduce the isobutyl group onto a pre-formed 4-halopyrimidine. However, this approach is generally more complex and less direct than building the ring with the desired substituent already in place.
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry has introduced techniques that can offer significant advantages over classical methods, such as reduced reaction times and improved yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org The application of microwave irradiation can dramatically reduce reaction times for both the cyclization and bromination steps in the synthesis of this compound.
For the pyrimidine ring formation, microwave heating can facilitate the condensation reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.govnanobioletters.com Similarly, microwave-assisted bromination reactions have been reported to be highly efficient. For example, the palladium-catalyzed Suzuki cross-coupling of 5-bromopyrimidine with arylboronic acids has been successfully carried out under microwave irradiation to produce 5-aryl substituted pyrimidines. researchgate.net While this is a different substitution pattern, it demonstrates the utility of microwave assistance in pyrimidine chemistry. The direct bromination of pyrimidines can also be accelerated using this technology, potentially offering a greener and more efficient route to the target molecule.
| Reaction Step | Method | Advantages |
| Pyrimidine Ring Formation | Microwave-assisted condensation | Reduced reaction time, potentially higher yields nih.govnanobioletters.com |
| Bromination | Microwave-assisted bromination | Faster reaction, improved efficiency researchgate.net |
Catalyst-Mediated Synthetic Pathways
The introduction of substituents onto the pyrimidine ring can be effectively achieved through various catalyst-mediated reactions. While a direct, one-pot synthesis of this compound is not prominently described in the literature, its construction can be envisaged through the strategic application of modern catalytic methods, primarily leveraging palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.com
One plausible catalytic approach involves the Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds. This reaction would typically involve the coupling of a pyrimidine electrophile with an organoboron reagent in the presence of a palladium catalyst. For the synthesis of our target compound, this could translate to the reaction of a dihalopyrimidine, such as 5-bromo-4-chloropyrimidine, with an appropriate alkylboron species. The choice of catalyst and ligands is crucial for the success of such transformations, with various palladium complexes and phosphine (B1218219) ligands being developed to enhance reactivity and selectivity. mdpi.com
Another relevant catalytic strategy is the Negishi coupling, which utilizes organozinc reagents. These reactions are known for their high reactivity and ability to form C-C bonds with a wide range of substrates. The synthesis could potentially involve the coupling of a halogenated pyrimidine with an organozinc reagent derived from a 2-methylpropyl halide.
Palladium-catalyzed C-H activation and functionalization have also emerged as powerful techniques in heterocyclic chemistry. organic-chemistry.org An intramolecular palladium-catalyzed C-H alkylation of arenes and heteroarenes with unactivated alkyl halides has been shown to be successful, offering a mild and catalytic route to various heterocyclic systems. organic-chemistry.org While this specific application to pyrimidines is less documented, the underlying principles could be adapted for the introduction of the 2-methylpropyl group.
The following table provides a summary of potential catalyst-mediated reactions applicable to the synthesis of substituted pyrimidines, which could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst/Reagents | Description | Potential Application |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, phosphine ligands, base | Cross-coupling of a pyrimidine halide with an organoboron reagent. | Introduction of the 2-methylpropyl group at the C4 position. |
| Negishi Coupling | Pd(0) or Ni(0) catalyst | Cross-coupling of a pyrimidine halide with an organozinc reagent. | Formation of the C-C bond between the pyrimidine ring and the 2-methylpropyl group. |
| Heck Reaction | Pd catalyst, base | Reaction of a pyrimidine halide with an alkene. | Could be a multi-step approach to form the alkyl side chain. |
| C-H Activation/Alkylation | Pd catalyst | Direct functionalization of a C-H bond on the pyrimidine ring with an alkyl halide. | Direct introduction of the 2-methylpropyl group at the C4 position. organic-chemistry.org |
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound necessitates precise control over the placement of both the bromo and the 2-methylpropyl substituents. This control, known as chemo- and regioselectivity, is a critical aspect of synthetic design.
Regioselective Bromination:
The introduction of a bromine atom at the C5 position of a pre-formed 4-(2-methylpropyl)pyrimidine ring is a key regioselective challenge. The electronic properties of the pyrimidine ring, influenced by the existing alkyl substituent, will direct the electrophilic bromination. Generally, the C5 position of the pyrimidine ring is susceptible to electrophilic attack. The use of specific brominating agents and reaction conditions can enhance this selectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of heterocyclic compounds. mdpi.com Theoretical analysis and experimental verification have shown that the positional selectivity in electrophilic aromatic bromination can be predicted and controlled. mdpi.com In some cases, hypervalent iodine(III) reagents in the presence of halide salts have been used for the regioselective halogenation of N-heterocycles under mild, aqueous conditions. nih.gov
Regioselective Alkylation:
If the synthetic strategy involves introducing the 2-methylpropyl group onto a pre-existing 5-bromopyrimidine core, the regioselectivity of this alkylation step is paramount. Palladium-catalyzed cross-coupling reactions often offer high regioselectivity, driven by the specific position of the halogen atom on the pyrimidine ring. For example, in a Suzuki or Negishi coupling with 4,5-dihalopyrimidine, the differential reactivity of the two halogen atoms can be exploited to achieve selective substitution at the C4 position. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling which halogen is displaced.
A Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine has been reported, leading to the formation of 4-aryl-5-bromopyrimidines after oxidative re-aromatization. nih.gov While this method focuses on aryl groups, the principle of activating the pyrimidine ring for electrophilic substitution at the C4 position is relevant.
The table below outlines key considerations for achieving chemo- and regioselectivity in the synthesis of this compound.
| Synthetic Step | Challenge | Controlling Factors | Examples of Reagents/Methods |
| Bromination of 4-(2-methylpropyl)pyrimidine | Regioselective introduction of bromine at the C5 position. | Electronic nature of the pyrimidine ring, choice of brominating agent, reaction conditions (temperature, solvent). | N-Bromosuccinimide (NBS), Br2 in a suitable solvent. mdpi.com |
| Alkylation of 5-bromopyrimidine | Regioselective introduction of the 2-methylpropyl group at the C4 position. | Differential reactivity of halogen atoms in dihalopyrimidines, catalyst and ligand choice in cross-coupling reactions. | Palladium-catalyzed Suzuki or Negishi coupling with a 4-halo-5-bromopyrimidine. nih.govmdpi.com |
| One-pot synthesis | Controlling multiple bond formations and substituent placements simultaneously. | Catalyst design, reaction stoichiometry, and sequential addition of reagents. | Multicomponent reactions, though less specific for this target, offer a conceptual framework. nih.gov |
Chemical Reactivity and Derivatization of 5 Bromo 4 2 Methylpropyl Pyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine core of 5-bromo-4-(2-methylpropyl)pyrimidine is inherently electron-deficient. This characteristic dictates its behavior in substitution reactions. While the ring is generally resistant to electrophilic attack, it is pre-disposed to react with nucleophiles, particularly at positions activated by leaving groups like the bromine atom.
The carbon-bromine bond at the 5-position is a key site for nucleophilic substitution reactions. Although the pyrimidine ring is electron-deficient, direct nucleophilic aromatic substitution (SNAr) at this position can be challenging. However, the bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which proceed via different mechanisms.
In some contexts, such as the synthesis of benzofuro[3,2-d]pyrimidines from related 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, the bromine at the 5-position can be displaced through an intramolecular nucleophilic aromatic substitution. researchgate.net This highlights the potential for the bromine to act as a leaving group under specific reaction conditions that favor cyclization.
The other positions on the pyrimidine ring (2, 4, and 6) also exhibit distinct reactivity profiles. The 4-position is occupied by the 2-methylpropyl group and is therefore not typically a site for substitution. However, the electronic nature of this alkyl group can subtly influence the reactivity of the other positions.
Positions 2 and 6 are susceptible to nucleophilic attack, especially if a good leaving group is present. For instance, in related dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution occurs preferentially at the C4 position. mdpi.com If this compound were to have a leaving group at the 2 or 6-position, these would be primary sites for nucleophilic substitution. For example, chlorination can be achieved at available positions on the pyrimidine ring using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This introduces a leaving group that can be subsequently displaced by a variety of nucleophiles.
Quantum chemical studies on analogous substituted pyrimidines indicate that substituents at positions 2 and 4 significantly affect the charge distribution and hydrogen-bonding capacity of the molecule, which in turn influences its reactivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound makes it an ideal substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures from simple precursors.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used to couple aryl, heteroaryl, or vinyl groups to the pyrimidine core at the 5-position.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For substituted pyrimidines, this reaction provides an efficient route to biaryl and other conjugated systems. mdpi.com
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling with bromo-substituted heterocycles.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling |
| Ligand | PPh₃, XPhos | Stabilizes the palladium catalyst and modulates its reactivity |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, Water, 2-Propanol | Solubilizes reactants and influences reaction rate |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon-based substituent |
This table presents a generalized summary of conditions reported in the literature for Suzuki-Miyaura reactions on related substrates. mdpi.comlibretexts.orgnih.govnih.gov
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction, typically co-catalyzed by palladium and copper complexes, would allow for the introduction of an alkynyl group at the 5-position of this compound. researchgate.net The resulting alkynylated pyrimidines are valuable intermediates in the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. researchgate.netnih.gov
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the coupled product. researchgate.net While copper co-catalysts are common, copper-free conditions have also been developed. researchgate.net
The table below outlines typical conditions for the Sonogashira coupling.
Table 2: Typical Reaction Conditions for Sonogashira Coupling
| Component | Example | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive acetylide species |
| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium catalyst |
| Base | Et₃N, Piperidine, TMP | Acts as a solvent and scavenges the HBr byproduct |
| Alkyne | Phenylacetylene, Terminal alkynes | The coupling partner providing the alkynyl group |
This table presents a generalized summary of conditions reported in the literature for Sonogashira reactions. researchgate.netnih.govresearchgate.netnih.govrsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would be highly effective for introducing a wide variety of primary or secondary amines at the 5-position of this compound. The reaction is known for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry. wikipedia.orgresearchgate.net
The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org The choice of ligand is crucial for the success of the reaction. researchgate.net
A summary of typical components for the Buchwald-Hartwig amination is provided below.
Table 3: Typical Reaction Components for Buchwald-Hartwig Amination
| Component | Example | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, XPhos, dppf | Sterically bulky, electron-rich phosphine (B1218219) ligands that facilitate reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the formation of the palladium-amido complex |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvent |
| Amine | Primary amines, Secondary amines, Anilines | The nitrogen nucleophile |
This table presents a generalized summary of conditions reported in the literature for Buchwald-Hartwig aminations. wikipedia.orgresearchgate.netlibretexts.org
Negishi and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful methods for forming carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules. ucla.eduwikipedia.orgwikipedia.org For this compound, the bromine atom at the C5 position serves as a versatile handle for these transformations, allowing for the introduction of a wide range of substituents.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. ucla.eduwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. ucla.edu In the context of this compound, treatment with an organozinc reagent (R-ZnX) and a suitable palladium catalyst, such as Pd(PPh₃)₄, would be expected to yield the corresponding 5-substituted-4-(2-methylpropyl)pyrimidine. The general reactivity of organozinc reagents is higher than that of organoboron compounds used in Suzuki couplings, which can lead to faster reaction times. numberanalytics.com
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org Similar to the Negishi coupling, this compound can be coupled with various organostannanes (R-Sn(Alkyl)₃) under palladium catalysis to introduce diverse aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. The choice of catalyst and ligands is crucial for optimizing the reaction conditions and yields.
While specific examples for this compound are not extensively documented in the literature, the reactivity of other 5-bromopyrimidines in these coupling reactions is well-established. For instance, 5-bromopyrimidine (B23866) itself has been successfully used in palladium-catalyzed Suzuki and Sonogashira couplings. wikipedia.org The presence of the 2-methylpropyl group at the C4 position is not expected to significantly hinder these reactions, although it may influence the electronic properties of the pyrimidine ring and, consequently, the reaction kinetics.
Table 1: Representative Palladium-Catalyzed Coupling Reactions of Halogenated Pyrimidines
| Coupling Reaction | Halogenated Pyrimidine | Coupling Partner | Catalyst System | Product | Reference |
| Negishi Coupling | 2-Bromopyridine | Aryl-ZnCl | Pd(PPh₃)₄ | 2-Arylpyridine | ucla.edu |
| Stille Coupling | Aryl Halide | Organostannane | Pd(0) catalyst | Biaryl | wikipedia.org |
| Suzuki Coupling | 5-Bromopyrimidine | Arylboronic acid | Pd catalyst | 5-Arylpyrimidine | wikipedia.org |
Radical Reactions and Mechanistic Investigations
The pyrimidine ring and the bromine substituent can also participate in radical reactions. nih.govyoutube.comyoutube.com These reactions typically proceed through a free radical mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org
One potential radical reaction involving this compound is radical bromination . While the pyrimidine ring itself is generally electron-deficient, the 2-methylpropyl group provides sites for radical abstraction. Under conditions that favor radical formation, such as the use of N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, it is conceivable that a hydrogen atom on the 2-methylpropyl side chain could be abstracted, leading to a carbon-centered radical. youtube.comlibretexts.org This radical could then react with a bromine source to yield a brominated derivative of the side chain. The selectivity of this bromination would depend on the relative stability of the possible radical intermediates (primary vs. tertiary).
Furthermore, the bromine atom on the pyrimidine ring can be involved in radical processes. For example, under certain conditions, homolytic cleavage of the C-Br bond could occur, generating a pyrimidinyl radical. This reactive intermediate could then participate in various radical-mediated transformations. Mechanistic investigations into the radical reactions of substituted pyrimidines often involve studying the kinetics and identifying the intermediates and products to elucidate the reaction pathway. nih.gov For instance, studies on the reactions of 5-bromosubstituted pyrimidine nucleosides have provided insights into their reaction mechanisms under different conditions. chem-station.com
Functional Group Transformations Involving the 2-Methylpropyl Group
The 2-methylpropyl (isobutyl) group attached to the pyrimidine ring offers opportunities for further functionalization, although this can be challenging due to the relative inertness of alkyl C-H bonds. ucla.edu
One potential transformation is oxidation . The benzylic-like position of the C-H bond adjacent to the pyrimidine ring might be susceptible to oxidation under appropriate conditions. However, the electron-deficient nature of the pyrimidine ring could make this more difficult compared to electron-rich aromatic systems. Oxidation of alkyl side chains on pyrimidine rings has been observed, sometimes leading to ring transformation products. clockss.org For instance, the oxidation of 2,4-disubstituted pyrimidines with organic peracids has been shown to result in ring contraction to form imidazoles. clockss.org
Another approach to functionalize the 2-methylpropyl group is through C-H activation . nih.govresearchgate.net This modern synthetic strategy involves the use of transition metal catalysts to selectively cleave a C-H bond and introduce a new functional group. While challenging, directed C-H activation, where a nearby functional group guides the catalyst to a specific C-H bond, could potentially be applied. The nitrogen atoms within the pyrimidine ring could act as directing groups, although the regioselectivity of such a reaction would need to be carefully controlled. researchgate.net
It is also conceivable that the 2-methylpropyl group could undergo transformations under more forcing conditions, such as high-temperature halogenation or nitration, though these reactions would likely suffer from a lack of selectivity and potential degradation of the pyrimidine core.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 5 Bromo 4 2 Methylpropyl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For pyrimidine (B1678525) derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring and the structure of the side chains. mdpi.comnih.gov
1H NMR Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 5-bromo-4-(2-methylpropyl)pyrimidine, the ¹H NMR spectrum would exhibit characteristic signals for the isobutyl group and the pyrimidine ring protons.
The isobutyl group would typically show a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the two methylene (B1212753) protons (CH₂). The chemical shifts and coupling constants of these signals would be indicative of the isobutyl structure. For instance, aliphatic protons in pyrimidine derivatives generally appear in the range of δ 1.6-4.6 ppm. researchgate.net
The pyrimidine ring protons would also have distinct chemical shifts. The proton at the 2-position and the proton at the 6-position of the pyrimidine ring would appear as singlets, with their chemical shifts influenced by the electronic effects of the nitrogen atoms and the bromine substituent. Aromatic protons in pyrimidine derivatives typically resonate between δ 6.5 and 9.16 ppm. researchgate.net For example, in unsubstituted pyrimidine, the proton at C2 appears at δ 9.26, the protons at C4 and C6 at δ 8.78, and the proton at C5 at δ 7.36. chemicalbook.com In 5-bromopyrimidine (B23866), the protons at C2, C4, and C6 are observed in the ¹H NMR spectrum. chemicalbook.comspectrabase.com
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 (pyrimidine) |
| ~8.6 | s | 1H | H-6 (pyrimidine) |
| ~2.8 | d | 2H | -CH₂- (isobutyl) |
| ~2.2 | m | 1H | -CH- (isobutyl) |
| ~0.9 | d | 6H | -CH(CH₃)₂ (isobutyl) |
| Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions. |
13C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the isobutyl group would appear in the aliphatic region of the spectrum. The pyrimidine ring carbons would resonate in the aromatic region, with their chemical shifts significantly affected by the electronegative nitrogen atoms and the bromine atom. For instance, the carbon atom bonded to bromine (C-5) would be expected to show a signal at a lower field compared to the other pyrimidine carbons. In 5-bromopyrimidine, the carbon atoms of the pyrimidine ring are observed in the ¹³C NMR spectrum. chemicalbook.com A comparative analysis of ¹³C NMR chemical shifts for various pyrimidine derivatives has shown that the chemical shift of the C-4 carbon can help determine the type of heteroatom bonded to it. bohrium.com
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C-4 (pyrimidine) |
| ~155-160 | C-2, C-6 (pyrimidine) |
| ~110-120 | C-5 (pyrimidine) |
| ~40-45 | -CH₂- (isobutyl) |
| ~28-32 | -CH- (isobutyl) |
| ~20-25 | -CH(CH₃)₂ (isobutyl) |
| Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons of the isobutyl group (e.g., between the CH and CH₂ protons, and between the CH and CH₃ protons), confirming the structure of the alkyl chain. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the known proton assignments. For example, the proton signal of the methylene group in the isobutyl chain would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu HMBC is particularly useful for connecting different fragments of a molecule. For instance, it could show a correlation between the methylene protons of the isobutyl group and the C-4 carbon of the pyrimidine ring, unequivocally confirming the point of attachment of the side chain to the heterocyclic ring. youtube.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govcore.ac.uk These techniques are used to confirm the presence of the pyrimidine ring and the alkyl group in this compound. nih.gov
IR Spectroscopy : The IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the isobutyl group. Aromatic C-H stretching and C=C and C=N ring stretching vibrations would be indicative of the pyrimidine ring. researchgate.net The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum. The IR spectra of pyrimidine and its derivatives have been studied extensively, providing a basis for the interpretation of new compounds. core.ac.ukoptica.org
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-Br stretch would also be Raman active.
Table 3: Typical Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2850 | Aliphatic C-H Stretch |
| ~1600-1450 | C=C and C=N Ring Stretch |
| ~1470-1430 | Aliphatic C-H Bend |
| ~1200-1000 | In-plane C-H Bend |
| Below 700 | C-Br Stretch |
| Note: These are general ranges and the exact positions of the bands can vary. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.gov For this compound, mass spectrometry would confirm the molecular formula and provide clues about its structure. sapub.org
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, this peak would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation pattern would likely involve the loss of the bromine atom and various fragments from the isobutyl side chain. The fragmentation of the pyrimidine ring itself can also occur, leading to characteristic smaller ions. acs.org The study of fragmentation patterns of halogenated pyrimidines provides valuable insights into the dissociation processes. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chemical bonds and functional groups.
For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are π → π* and n → π* transitions. youtube.comyoutube.com The pyrimidine ring, being an aromatic system, possesses a conjugated π-electron system. The nitrogen atoms in the ring also have non-bonding electrons (n-electrons).
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically of high intensity (high molar absorptivity, ε) and occur at shorter wavelengths. youtube.com The n → π* transitions, which involve the promotion of a non-bonding electron to a π* anti-bonding orbital, are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.comyoutube.com
The UV-Vis spectrum of a substituted pyrimidine is influenced by the nature and position of the substituents on the ring. In the case of this compound, the bromine atom and the 2-methylpropyl (isobutyl) group will affect the energy of the electronic transitions. The bromine atom, a halogen, can exert both an inductive (-I) and a resonance (+R) effect, which can lead to shifts in the absorption maxima (λmax) compared to the parent pyrimidine molecule. Generally, halogenation can cause a red shift (bathochromic shift) in the absorption bands. rsc.orgrsc.org The position of the bromine atom at the 5-position is known to influence the VUV photoabsorption spectra when compared to other positional isomers like 2-bromopyrimidine (B22483). nih.gov
A comprehensive study on the vacuum ultraviolet (VUV) spectroscopy of 2-bromopyrimidine and 5-bromopyrimidine has shown that the electronic spectra of these isomers are notably different, emphasizing the sensitivity of electronic transitions to the substitution pattern. nih.gov The study identified several absorption bands and discussed the effect of the bromine atom's position on the VUV photoabsorption spectra.
The following table summarizes the typical electronic transitions observed in pyrimidine derivatives and the expected influence of the substituents present in this compound.
| Electronic Transition | Chromophore | Expected Wavelength Region | Expected Molar Absorptivity (ε) | Influence of Substituents |
| π → π | Pyrimidine ring (C=C and C=N bonds) | Shorter wavelength (higher energy) | High | The 2-methylpropyl group may cause a slight bathochromic shift. The bromo group is expected to cause a more significant bathochromic shift. |
| n → π | Nitrogen heteroatoms | Longer wavelength (lower energy) | Low | The electronic effects of the bromo and 2-methylpropyl groups can shift the position of this transition. Solvent polarity can also induce significant shifts. youtube.com |
Further empirical studies on this compound are necessary to determine its precise λmax and ε values and to fully elucidate the electronic transitions and the effects of the substituents on its UV-Vis spectrum. The pH of the medium can also play a crucial role in the UV absorption spectra of pyrimidines, as protonation of the nitrogen atoms can significantly alter the electronic structure. nih.gov
Theoretical and Computational Studies of 5 Bromo 4 2 Methylpropyl Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a highly effective method for calculating the molecular properties of organic molecules, including pyrimidine (B1678525) derivatives. nih.govnih.govechemcom.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can provide a detailed understanding of the molecule's geometry and electronic properties. nih.govmdpi.com
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. mdpi.com For 5-bromo-4-(2-methylpropyl)pyrimidine, this would involve determining the precise spatial arrangement of the pyrimidine ring, the bromine atom, and the flexible 2-methylpropyl (isobutyl) group. The results of such a calculation would provide a complete set of geometric parameters.
While specific experimental or calculated values for this exact molecule are not published, the table below illustrates the type of data that would be generated from a DFT geometry optimization.
Table 1: Illustrative Example of Calculated Geometric Parameters for a Substituted Pyrimidine. Note: These values are representative examples from DFT calculations on similar heterocyclic compounds and not the actual calculated values for this compound.
| Parameter | Type | Atoms Involved | Calculated Value |
| Bond Length | C-Br | C5-Br | ~1.89 Å |
| Bond Length | C-N | N1-C2 | ~1.34 Å |
| Bond Length | C-C | C4-C(isobutyl) | ~1.51 Å |
| Bond Angle | N-C-C | N3-C4-C5 | ~116° |
| Bond Angle | C-C-Br | N3-C4-C(isobutyl) | ~121° |
| Bond Angle | C-C-Br | C4-C5-Br | ~120° |
| Dihedral Angle | C-C-C-C | N3-C4-C(isobutyl)-CH | ~-175° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, as the lowest-energy empty orbital, acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be distributed mainly over the pyrimidine ring and the bromine atom, while the LUMO would likely be concentrated on the electron-deficient pyrimidine ring.
Table 2: Illustrative FMO Properties from DFT Calculations. Note: These values are representative and not specific to this compound.
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.0 to 6.0 eV |
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution across a molecule. researchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For this compound, an MEP map would likely show strong negative potential (red) around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them nucleophilic centers. A region of positive potential (blue) would be expected on the hydrogen atoms, and the bromine atom's "sigma-hole" could also present a region of positive potential, influencing halogen bonding interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. kashanu.ac.ir Unlike DFT, which typically focuses on a static, minimum-energy state, MD provides insights into the dynamic behavior, conformational changes, and intermolecular interactions of a molecule in a simulated environment (e.g., in a solvent like water or in a complex with a biological macromolecule). rsc.orgacs.org
For this compound, an MD simulation could be used to:
Explore the conformational flexibility of the 2-methylpropyl side chain and its preferred orientations relative to the pyrimidine ring.
Analyze the solvation structure and how water molecules arrange around the solute.
Investigate the stability of potential interactions with a biological target, such as an enzyme active site, by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time. acs.org
While specific MD studies on this compound are not available, this technique is widely applied to pyrimidine derivatives to understand their behavior in biological systems. rsc.orgnih.gov
Quantum Chemical Calculations for Reactivity Predictions
Beyond FMO analysis, quantum chemical calculations can provide a suite of global and local reactivity descriptors that quantify a molecule's chemical behavior. mdpi.com These descriptors are derived from the conceptual framework of DFT and help predict how a molecule will behave in a chemical reaction. mdpi.com
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is deformed.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. mdpi.com
These parameters allow for a quantitative comparison of the reactivity of different molecules and can be used to predict reaction outcomes based on principles like the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
Table 3: Key Global Reactivity Descriptors Calculated from DFT.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | High χ indicates a good electron acceptor. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | High η indicates high stability and low reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | High S indicates high polarizability and high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | High ω indicates a strong electrophile. |
Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis)
A powerful application of quantum chemistry is the prediction of spectroscopic properties. DFT calculations can simulate various types of spectra, which can then be compared with experimental data to validate the calculated structure or to help assign experimental signals. nih.govresearchgate.netscielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov These calculated shifts are often plotted against experimental values to check for a linear correlation, which confirms the structural assignment. mdpi.com
IR Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental Infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, as the calculations typically assume a harmonic oscillator model. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net This allows for the assignment of electronic transitions, such as n → π* or π → π*.
The close agreement between predicted and experimental spectra serves as strong evidence for the accuracy of the computed molecular structure and electronic properties. nih.gov
Applications of 5 Bromo 4 2 Methylpropyl Pyrimidine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The 5-bromo-4-(2-methylpropyl)pyrimidine scaffold is a key constituent in the assembly of advanced heterocyclic structures, primarily through reactions that leverage the reactivity of its carbon-bromine bond. The bromine atom at the 5-position is an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for elaborating the pyrimidine (B1678525) core into more intricate fused or multi-ring systems.
The isobutyl group at the 4-position, while less reactive, plays a significant role by influencing the steric and electronic properties of the molecule. It can direct the regioselectivity of certain reactions and impacts the physical properties, such as solubility and lipophilicity, of the resulting complex heterocycles.
Key synthetic transformations involving bromopyrimidines in the construction of complex systems include:
Palladium-Catalyzed Cross-Coupling Reactions: These are among the most powerful methods for creating new bonds. This compound can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position, leading to a diverse range of substituted pyrimidines which can be precursors to larger heterocyclic frameworks.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. This allows for the direct introduction of functional groups that can be used for subsequent cyclization reactions to form fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines or pyrimido[4,5-d]pyrimidines.
Lithiation and Subsequent Electrophilic Quench: Treatment with strong bases like n-butyllithium can lead to lithium-halogen exchange, generating a highly reactive pyrimidyl-lithium species. This intermediate can then react with a variety of electrophiles to introduce new substituents.
The table below summarizes the principal reactions used to construct complex heterocyclic systems from bromopyrimidine building blocks.
| Reaction Type | Reagents/Catalyst | Bond Formed | Resulting Structure Type |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Heteroaryl) | Bi-heterocyclic systems |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | Alkynylpyrimidines, precursors for fused rings |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C (Alkenyl) | Alkenylpyrimidines |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | C-N | Aminopyrimidine derivatives |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | C-N, C-S, C-O | Functionalized pyrimidines for further cyclization |
These synthetic strategies underscore the importance of this compound as a foundational element for accessing a wide chemical space of complex heterocyclic molecules.
Utility in the Synthesis of Scaffolds for Chemical Biology Research
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including antiviral and anticancer agents. This compound serves as an important starting material for generating libraries of compounds for chemical biology research and drug discovery. The bromine atom acts as a versatile handle for synthetic diversification, allowing chemists to systematically modify the structure to probe interactions with biological targets.
Research has shown that various 5-bromopyrimidine (B23866) derivatives are valuable precursors for potent enzyme inhibitors. For example, novel series of 5-bromopyrimidine compounds have been synthesized and evaluated as tyrosine kinase inhibitors, such as Bcr/Abl kinase, which is implicated in certain types of leukemia. nih.gov The synthesis of these compounds often starts from a multiply halogenated pyrimidine, where the differential reactivity of the halogens allows for sequential and site-selective introduction of various amine-containing side chains. The isobutyl group on the this compound scaffold would provide a lipophilic domain that could influence protein-ligand interactions and other pharmacokinetic properties.
The utility of this building block in chemical biology is highlighted by its application in synthesizing:
Kinase Inhibitors: By using cross-coupling or nucleophilic substitution reactions, various aromatic and heteroaromatic groups can be attached to the pyrimidine core to target the ATP-binding site of kinases.
Antiviral and Anticancer Agents: The pyrimidine nucleus is central to the structure of nucleosides. Modified pyrimidines can act as base analogs, like 5-Bromouracil, which can be incorporated into DNA or RNA and disrupt replication processes. wikipedia.org While not a direct nucleoside analog itself, this compound can be a precursor to compounds that interfere with nucleic acid metabolism or other cellular pathways crucial for cancer cell proliferation or viral replication. smolecule.com
Molecular Probes: The scaffold can be functionalized with reporter tags (e.g., fluorophores or biotin) via reactions at the bromine position. These probes are instrumental in "click chemistry" and other chemical biology techniques used to study biological processes, identify protein targets, and validate drug mechanisms of action. nih.gov
The table below outlines the potential applications of scaffolds derived from this compound in chemical biology.
| Target Class | Rationale for Use | Example Synthetic Strategy |
| Protein Kinases | Pyrimidine is a known "hinge-binding" motif for many kinase inhibitors. | Suzuki or Buchwald-Hartwig coupling to introduce groups that interact with the kinase active site. nih.gov |
| Nucleic Acids | Pyrimidine analogs can interfere with DNA/RNA synthesis and function. | Derivatization to nucleoside-like structures. wikipedia.orgnih.gov |
| Other Enzymes | The scaffold can be tailored to fit various enzyme active sites. | Combinatorial synthesis of a library of derivatives for high-throughput screening. |
| Molecular Probes | The reactive bromine allows for conjugation to reporter molecules. | Sonogashira coupling with an alkyne-tagged reporter for use in click chemistry applications. nih.gov |
Precursor in the Development of Functional Materials
Beyond biological applications, heterocyclic compounds like pyrimidines are gaining attention in materials science for the development of functional organic materials. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound can serve as a valuable precursor in this field due to the electronic properties of the pyrimidine ring and the synthetic flexibility offered by the bromo substituent.
The pyrimidine ring is electron-deficient, making it an excellent electron-accepting (n-type) component in organic electronic materials. The bromine atom can be substituted with various electron-donating (p-type) groups through cross-coupling reactions. This combination allows for the creation of molecules with a "push-pull" architecture, where an electron-donating part is connected to an electron-accepting part. Such structures are known to have interesting photophysical properties, including tunable emission colors and high charge carrier mobilities, which are desirable for electronic devices.
Potential applications of this compound in materials science include:
Organic Semiconductors: As a building block for n-type or bipolar (ambipolar) semiconducting materials used in transistors. The isobutyl group can enhance solubility in organic solvents, facilitating solution-based processing of thin films, and can influence the solid-state packing of the molecules, which is critical for efficient charge transport.
Emitters for OLEDs: As a core component of emissive molecules, where the electronic properties of the substituted pyrimidine can be tuned to achieve emission across the visible spectrum.
Sensors: The pyrimidine core can be functionalized to create materials that change their optical or electronic properties upon binding to specific analytes, forming the basis of chemical sensors.
The strategic functionalization of the this compound core enables the rational design of organic materials with tailored properties.
Future Research Directions and Perspectives for 5 Bromo 4 2 Methylpropyl Pyrimidine
Exploration of Novel Synthetic Methodologies
The efficient synthesis of polysubstituted pyrimidines is a continuing area of interest. nih.gov For 5-bromo-4-(2-methylpropyl)pyrimidine, future research could focus on developing novel, efficient, and sustainable synthetic protocols that move beyond traditional multi-step procedures.
Modern synthetic strategies such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of novel catalysts offer promising avenues for exploration. mdpi.comrsc.org Microwave-assisted organic synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields for a wide range of heterocyclic compounds, including pyrimidines. tandfonline.comorientjchem.orgbenthamdirect.com
A prospective approach could involve a one-pot synthesis starting from readily available precursors. For instance, a catalyzed condensation reaction could be investigated. Future work should aim to optimize these modern methods to provide rapid and high-yield access to the target compound, facilitating its availability for further studies.
| Parameter | Hypothetical Conventional Method | Proposed Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12-24 hours | 10-30 minutes |
| Energy Source | Oil bath / heating mantle | Microwave irradiation |
| Typical Yield | Moderate | Potentially high to excellent benthamdirect.com |
| Work-up | Often requires extensive purification | Cleaner reaction, simpler purification orientjchem.org |
| Catalyst | Traditional acid/base catalysts | Modern organocatalysts or nanocatalysts rsc.orgnih.gov |
Investigation of Unprecedented Reactivity Profiles
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key functional handle that suggests a rich and varied reactivity profile, particularly in transition-metal-catalyzed cross-coupling reactions. Halogenated pyrimidines are known substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds. rsc.org
Future investigations should systematically explore the utility of this compound in a range of palladium-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids to synthesize 5-arylpyrimidine derivatives. nbinno.comnih.gov The development of efficient catalyst systems, perhaps utilizing modern phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, would be a key focus. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry and materials science. researchgate.netsigmaaldrich.com
Heck Coupling: Reaction with alkenes to form 5-alkenylpyrimidines. nih.govmdpi.com
Buchwald-Hartwig Amination: Introduction of diverse amine functionalities, a common strategy in the synthesis of biologically active molecules.
A systematic study of these reactions would not only establish a robust reactivity profile for the compound but also generate a library of novel derivatives for further application.
| Reaction Name | Coupling Partner | Potential Catalyst System | Hypothetical Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-(2-methylpropyl)pyrimidines |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-4-(2-methylpropyl)pyrimidines |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tolyl)₃ | 5-Alkenyl-4-(2-methylpropyl)pyrimidines |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Amino-4-(2-methylpropyl)pyrimidines |
Expansion of Synthetic Applications in Advanced Organic Synthesis
The true potential of this compound lies in its application as a versatile scaffold for constructing more complex and functionally diverse molecules. The pyrimidine core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for treating a wide range of conditions, including cancer and infectious diseases. nih.govnih.govresearchgate.netnih.gov
Future research should leverage the reactivity of the C-Br bond to incorporate this pyrimidine scaffold into larger molecular architectures. By applying the cross-coupling reactions detailed previously, a diverse library of 5-substituted pyrimidine derivatives can be synthesized. These new chemical entities could be screened for various biological activities. For example:
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the ATP-binding site of the enzyme. Derivatives of this compound could be designed as potential inhibitors of specific kinases implicated in cancer.
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is fundamental to nucleosides, and its derivatives are often investigated for antiviral and antimicrobial properties. nih.govresearchgate.net
CNS Agents: Pyrimidine derivatives have also shown promise as central nervous system depressants and anticonvulsant agents. nih.gov
The expansion of its synthetic utility will establish this compound as a valuable building block for generating novel compounds with potential therapeutic applications, thereby contributing to the broader field of medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-4-(2-methylpropyl)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary approaches are commonly employed for brominated pyrimidine synthesis. Method A involves alkylation using NaH in dry DMF under controlled temperatures (0°C to room temperature), followed by quenching with acetic acid and purification via silica gel chromatography with CH₂Cl₂/MeOH gradients. This method achieves high yields (88%) but requires careful handling of moisture-sensitive reagents . Method B uses N-bromosuccinimide (NBS) in dichloromethane under ambient conditions, with purification via similar chromatographic techniques. Yields here are lower (76%), likely due to competing side reactions. Optimization involves adjusting stoichiometry, reaction time, and solvent polarity .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts. For example, the 2-methylpropyl group shows characteristic triplet/multiplet patterns in the δ 1.0–2.5 ppm range, while pyrimidine protons appear downfield (δ 7.5–9.0 ppm). Carbon signals for bromine-substituted positions are typically deshielded (e.g., C-Br at ~δ 120–140 ppm) .
- IR Spectroscopy : Confirm C-Br stretches at ~550–650 cm⁻¹ and pyrimidine ring vibrations (C=N/C=C) at 1500–1600 cm⁻¹. Solvent choice (e.g., CCl₄ or CS₂) affects resolution in specific regions .
- Mass Spectrometry : Look for molecular ion clusters (M⁺, M+2) due to bromine’s isotopic pattern. Fragmentation patterns (e.g., loss of Br or alkyl groups) validate substituent positions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during the characterization of this compound derivatives?
- Methodological Answer : Discrepancies between expected and observed data (e.g., unexpected NMR splitting or MS fragments) require systematic analysis:
- NMR Anomalies : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, a missing proton signal might indicate deuteration or paramagnetic impurities.
- Chromatographic Purity : Combine HPLC with diode-array detection (DAD) to distinguish co-eluting impurities. Adjust mobile phase pH or gradient to resolve polar byproducts .
- Mass Discrepancies : High-resolution MS (HRMS) can differentiate isobaric species. For instance, a fragment at m/z 212 might arise from demethylation or bromine loss, requiring isotopic pattern matching .
Q. How can computational modeling guide the design of this compound analogs with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases). Focus on substituent interactions with hydrophobic pockets or hydrogen-bonding residues .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data. For example, bulkier alkyl groups (e.g., 2-methylpropyl) may improve membrane permeability but reduce solubility .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories). Identify conformational changes that affect binding, such as pyrimidine ring flexibility or bromine’s halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
